2-Cyclopropoxy-1-ethyl-4-nitrobenzene

Description

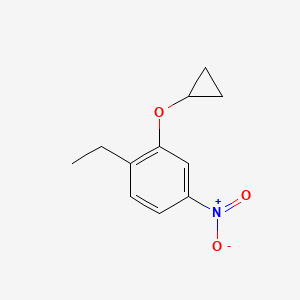

2-Cyclopropoxy-1-ethyl-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups:

- A nitro group (-NO₂) at the para position (C4).

- A cyclopropoxy group (-O-C₃H₅) at the ortho position (C2).

- An ethyl group (-CH₂CH₃) at the meta position (C1).

This unique substitution pattern confers specific electronic and steric properties. The ethyl group contributes modest electron-donating effects via induction. The compound’s applications are hypothesized to include pharmaceutical intermediates or specialty organic synthesis, though direct industrial use remains understudied .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-cyclopropyloxy-1-ethyl-4-nitrobenzene |

InChI |

InChI=1S/C11H13NO3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |

InChI Key |

AEOSHCIRHVHKON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes nitration, alkylation, and etherification reactions. The general steps are as follows:

Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group.

Etherification: Finally, the ethyl-4-nitrobenzene undergoes etherification with cyclopropanol in the presence of a strong acid to form the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-ethyl-4-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, Lewis acids, nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-Cyclopropoxy-1-ethyl-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy and ethyl groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The following table compares 2-Cyclopropoxy-1-ethyl-4-nitrobenzene with analogous nitroaromatics:

| Compound | Substituents | Key Electronic Effects | Stability Notes |

|---|---|---|---|

| This compound | 2-O-C₃H₅, 1-CH₂CH₃, 4-NO₂ | Strong electron withdrawal (NO₂), moderate steric hindrance (O-C₃H₅) | Moderate stability; cyclopropoxy strain may increase reactivity |

| 4-Nitroaniline | 4-NO₂, 1-NH₂ | NO₂ (electron-withdrawing), NH₂ (electron-donating) | Lower stability due to NH₂-NO₂ para-directing clash |

| Nitrobenzene | 1-NO₂ | Uniform electron withdrawal | High thermal and chemical stability |

| 2-Nitroaniline | 2-NO₂, 1-NH₂ | Ortho-directing effects reduce resonance | Higher acidity than para isomers |

Key Findings :

- Unlike 4-nitroaniline, the absence of an amino group eliminates competing electronic effects, likely enhancing the nitro group’s dominance in directing further reactions.

Solubility and Physicochemical Behavior

Analysis :

Toxicity and Handling Considerations

While nitrobenzene is a known toxin (LD₅₀ ~ 600 mg/kg in rats), the target compound’s toxicity profile remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.